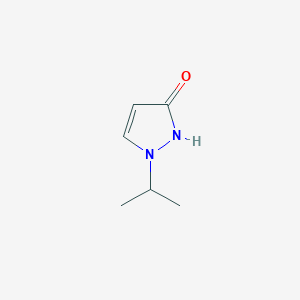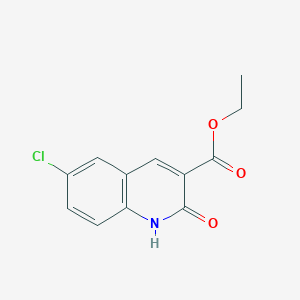
1-Isopropyl-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrazol-3-ol, also known as IPPO, is a heterocyclic compound that contains a pyrazole ring. It has a molecular weight of 126.16 . It is commonly used in the synthesis of various organic compounds and has been shown to possess a range of biological activities, including antifungal, antibacterial, and antitumor effects.
Synthesis Analysis
The synthesis of 1-Isopropyl-1H-pyrazol-3-ol and similar compounds has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in these studies .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1H-pyrazol-3-ol has been analyzed using various NMR spectroscopy techniques . These techniques provided key information in the establishment of structural assignments and predominant configuration .Chemical Reactions Analysis
While specific chemical reactions involving 1-Isopropyl-1H-pyrazol-3-ol are not detailed in the search results, the compound is known to be involved in various organic synthesis processes .Physical And Chemical Properties Analysis
1-Isopropyl-1H-pyrazol-3-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Drug Discovery
- Summary of Application : “1-Isopropyl-1H-pyrazol-3-ol” can be used as a building block in the synthesis of pharmaceutical compounds . It can be used to create complex molecules that have potential therapeutic effects.
Pharmaceutical Research
Material Science
- Summary of Application : Pyrazole derivatives, such as “1-Isopropyl-1H-pyrazol-3-ol”, can be used in the development of new pesticides and herbicides . These compounds can have unique properties that make them effective in controlling pests and weeds.
Agricultural Chemistry
Organic Light Emitting Diodes (OLEDs)
Safety And Hazards
1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Direcciones Futuras
The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .
Propiedades
IUPAC Name |
2-propan-2-yl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDYFHECTXSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628907 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazol-3-ol | |
CAS RN |
21074-39-5 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)


![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)





![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
